molecular formula C22H19NO5S B4141130 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(2-thienyl)-2-azetidinone

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(2-thienyl)-2-azetidinone

Cat. No. B4141130
M. Wt: 409.5 g/mol
InChI Key: BXKPXMPDZOLVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMT-047 is a relatively new chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of azetidinone compounds and has been shown to have anti-inflammatory and anti-cancer properties. The purpose of

Mechanism of Action

The mechanism of action of BMT-047 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. BMT-047 has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
BMT-047 has been shown to have several biochemical and physiological effects in cells and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. BMT-047 has also been shown to induce apoptosis in cancer cells, which can slow or stop the growth of tumors. In addition, BMT-047 has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of BMT-047 is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and disease models.

Future Directions

There are several future directions for the study of BMT-047. One direction is to further investigate its anti-inflammatory properties and potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its anti-cancer properties and potential use in cancer therapy. Additionally, further research is needed to understand its mechanism of action and how it interacts with different signaling pathways in cells.
In conclusion, BMT-047 is a promising chemical compound that has shown potential in scientific research applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

BMT-047 has been shown to have potential therapeutic applications in several areas of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. BMT-047 has also been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-thiophen-2-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-25-15-5-7-16(8-6-15)28-21-20(19-3-2-10-29-19)23(22(21)24)12-14-4-9-17-18(11-14)27-13-26-17/h2-11,20-21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKPXMPDZOLVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(thiophen-2-yl)azetidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(2-thienyl)-2-azetidinone
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(2-thienyl)-2-azetidinone
Reactant of Route 3
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(2-thienyl)-2-azetidinone
Reactant of Route 4
Reactant of Route 4
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(2-thienyl)-2-azetidinone
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(2-thienyl)-2-azetidinone
Reactant of Route 6
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)-4-(2-thienyl)-2-azetidinone

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